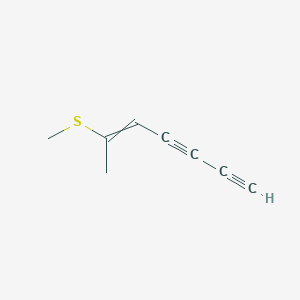
6-(Methylsulfanyl)hept-5-ene-1,3-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylsulfanyl)hept-5-ene-1,3-diyne is an organic compound characterized by the presence of a methylsulfanyl group attached to a heptene backbone with two triple bonds This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)hept-5-ene-1,3-diyne can be achieved through various synthetic routes. One common method involves the alkylation of a terminal alkyne with a suitable electrophile. For instance, the reaction between 5-hexyn-1-ol and methylsulfanyl chloride in the presence of a base such as sodium hydride can yield the desired compound. The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methylsulfanyl)hept-5-ene-1,3-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, where nucleophiles like thiolates or amines replace the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Thiolates, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Thiol derivatives, amine derivatives.
Aplicaciones Científicas De Investigación
6-(Methylsulfanyl)hept-5-ene-1,3-diyne has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(Methylsulfanyl)hept-5-ene-1,3-diyne involves its interaction with molecular targets through its reactive triple bonds and methylsulfanyl group. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Phenylsulfanyl)hept-5-ene-1,3-diyne
- 6-(Ethylsulfanyl)hept-5-ene-1,3-diyne
- 6-(Propylsulfanyl)hept-5-ene-1,3-diyne
Uniqueness
6-(Methylsulfanyl)hept-5-ene-1,3-diyne is unique due to its specific methylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the methylsulfanyl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
89556-18-3 |
|---|---|
Fórmula molecular |
C8H8S |
Peso molecular |
136.22 g/mol |
Nombre IUPAC |
6-methylsulfanylhept-5-en-1,3-diyne |
InChI |
InChI=1S/C8H8S/c1-4-5-6-7-8(2)9-3/h1,7H,2-3H3 |
Clave InChI |
RKYDNJKVRNKPHE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC#CC#C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


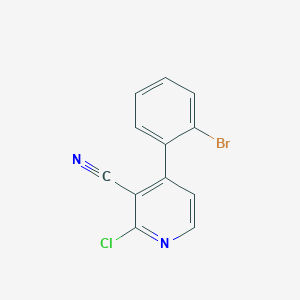
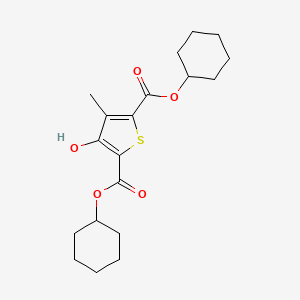
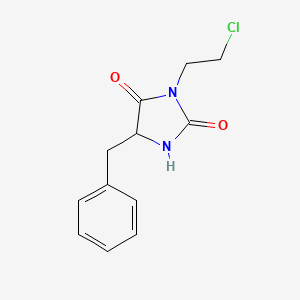
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)
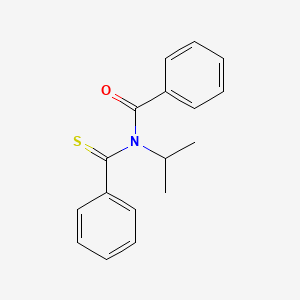
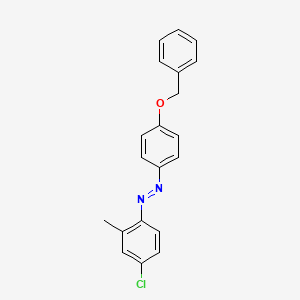
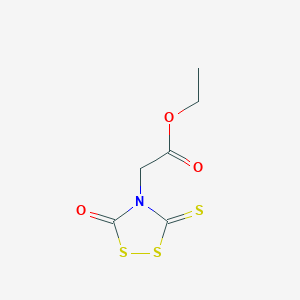
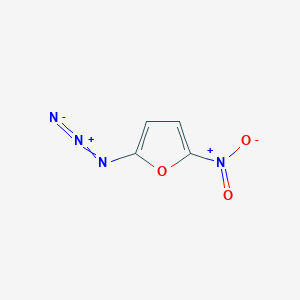
![Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone](/img/structure/B14395845.png)
![N-[2-(Diethylamino)ethyl]-N-ethyl-N'-phenylurea](/img/structure/B14395848.png)
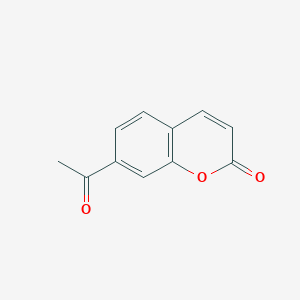
![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14395858.png)
![Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate](/img/structure/B14395870.png)
